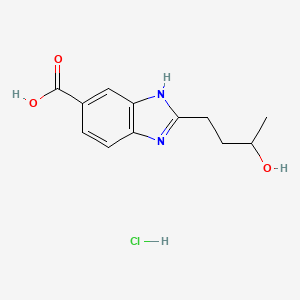

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

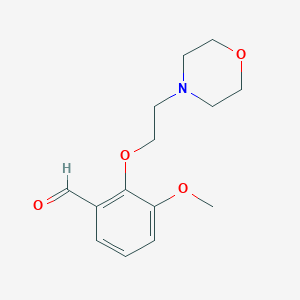

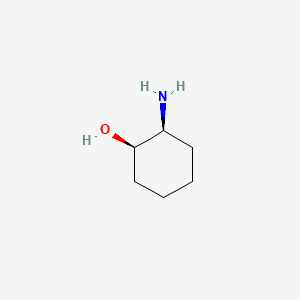

The compound "(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide" is a derivative of hydrazinecarboxamide, which is a class of compounds known for their potential biological activities and their use in various chemical reactions. The structure of such compounds typically includes a hydrazine moiety linked to a benzylidene group, which in this case is substituted with a nitro group at the para position.

Synthesis Analysis

The synthesis of related hydrazinecarboxamide derivatives involves the reaction of hydrazine or its derivatives with an appropriate aldehyde or ketone to form a Schiff base. For instance, a similar compound, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another example is the synthesis of N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine, which was characterized by various spectroscopic techniques . These methods could be adapted to synthesize the compound by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives is characterized by the presence of an azomethine CN double bond, which confers an E configuration to the molecule. The crystal structure of these compounds can be determined using single crystal X-ray diffraction techniques, revealing details such as dihedral angles and planarity of the aromatic rings . The molecular conformation can also be analyzed using density functional theory (DFT) to compare theoretical and experimental results .

Chemical Reactions Analysis

Hydrazinecarboxamide derivatives can participate in various chemical reactions, including those involving their reactivity with DNA. For example, compound 3 from the first paper showed the ability to bind with DNA, as confirmed by spectroscopic and electrochemical DNA-binding analysis . The reduction of nitroaromatics to anilines by hydrazine is another reaction where such compounds could be involved, with carbons serving as adsorbents and electrical conductors to facilitate the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives can be studied through spectroscopic methods such as FT-IR, UV-Vis, and NMR. These techniques provide information on the functional groups present and the electronic structure of the molecule. The crystal structure analysis contributes to understanding the intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal lattice . The Hirshfeld surface analysis and associated two-dimensional fingerprint plots can offer a detailed view of these interactions .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is a chemical compound that has been the subject of various scientific studies focusing on its synthesis, structural analysis, and potential applications. For instance, the compound was synthesized and characterized through spectroscopic methods like UV–vis, IR, 1H NMR, and 13C NMR in a study examining its anti-corrosive activity and theoretical properties (Chafai et al., 2019). Additionally, its structure and chemical reactivities were explored in the synthesis of new pyrimidine and fused pyrimidine derivatives (Mahmoud et al., 2011).

Potential in Drug Discovery and Biological Studies

The compound's derivatives have been investigated for potential biological activities. For example, research has been conducted on the synthesis and characterization of nitroaromatic carboxylic acids and semicarbazones derived from the compound, with a focus on screening their anti-leishmanial activity in vitro (Dias et al., 2015). This highlights the compound's significance in the field of medicinal chemistry and drug development.

Applications in Material Science and Sensing

The compound and its derivatives have found applications in material science and sensing technologies. For instance, derivatives of the compound were used to fabricate a glassy carbon electrode with a Nafion matrix, demonstrating potential in developing sensors for detecting heavy metal ions like mercury (Hussain et al., 2017).

Role in Corrosion Inhibition

Research has also delved into the compound's role as a corrosion inhibitor. A study revealed that the compound's derivatives exhibit inhibitory effects on mild steel corrosion in an industrial water medium, offering insights into its potential industrial applications (Shivakumar & Mohana, 2013).

Mecanismo De Acción

Hydrazide–hydrazone derivatives display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . Therefore, many medicinal chemists synthesize various hydrazide–hydrazones and evaluate them for biological activities .

Propiedades

IUPAC Name |

[(E)-(4-nitrophenyl)methylideneamino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJVNUNOOIWGHN-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5315-87-7 |

Source

|

| Record name | NSC1600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROBENZALDEHYDE SEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)